N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide
Description
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide (Molecular Formula: C₈H₁₂N₂O₃S₂; Monoisotopic Mass: 248.02893 Da) is a sulfur-containing acetamide derivative featuring a thiophene ring substituted with a sulfamoyl (-SO₂NH₂) group at the 5-position and an ethyl-acetamide side chain at the 2-position .
Properties
IUPAC Name |
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S2/c1-6(11)10-5-4-7-2-3-8(14-7)15(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQIACJKJNFSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Ethylacetamide Chain: The ethylacetamide chain is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethylacetamide chain can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted acetamides and thiophene derivatives.
Scientific Research Applications
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparisons with analogous compounds :
Key Observations:
Sulfamoyl vs.
Thiophene vs. Pyridine/Naphthalene Cores : The thiophene ring in the target and ’s compound enables distinct electronic interactions compared to pyridine () or naphthalene () cores, which are linked to hypoglycemic or antiviral activities .
Ethyl Linker Flexibility : The ethyl chain in the target compound may offer greater conformational flexibility than rigid aromatic linkers (e.g., naphthalene in ), influencing receptor-binding kinetics .
Physicochemical Properties
- Water Solubility : The sulfamoyl group likely improves solubility compared to methoxy () or chloro () substituents, aligning with ’s focus on solubility optimization in acetamide derivatives .
- Metabolic Stability : Sulfamoyl groups are less prone to oxidative metabolism than acetyl or methoxy groups, suggesting enhanced in vivo stability for the target compound .
Biological Activity
N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide, with the molecular formula C₇H₁₀N₂O₃S₂, has garnered interest in the scientific community due to its potential biological activities. This compound features a thiophene ring substituted with a sulfamoyl group and an ethylacetamide chain, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C₇H₁₀N₂O₃S₂
- CAS Number: 1094429-17-0
The presence of both a sulfamoyl group and a thiophene ring is critical for its biological activity. The thiophene ring allows for π-π interactions, while the sulfamoyl group can form hydrogen bonds with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor or modulator of various enzymes, potentially affecting metabolic pathways.
- Receptor Interaction: The sulfamoyl group can interact with active site residues in proteins, influencing receptor activity and downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity: Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections.
- Anti-inflammatory Properties: There is evidence supporting its role in modulating inflammatory responses, which could be beneficial in managing inflammatory diseases.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various pathogens. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects:
- Enzyme Inhibition:
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Clinical Trials: To assess safety and efficacy in humans.
- Mechanistic Studies: To elucidate the precise molecular mechanisms underlying its biological effects.
- Formulation Development: Exploring different formulations for optimized delivery and enhanced therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
